Hdbtu
CAS No.: 125700-68-7
Cat. No.: VC0240793
Molecular Formula: C12H16F6N5O2P
Molecular Weight: 407.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 125700-68-7 |
---|---|
Molecular Formula | C12H16F6N5O2P |
Molecular Weight | 407.25 g/mol |
IUPAC Name | [dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate |
Standard InChI | InChI=1S/C12H16N5O2.F6P/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 |
SMILES | CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F |
Canonical SMILES | CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F |
Introduction
Chemical Properties and Structure
Molecular Identification
Hdbtu is precisely defined by the following identifiers that distinguish it from other coupling reagents:
Parameter | Details |
---|---|
Chemical Name | 2-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
CAS Registry Number | 164861-52-3 |
Appearance | White to light yellow solid |
Structure | Contains benzotriazin ring system with tetramethyluronium group |
The molecular structure of Hdbtu contains a complex arrangement of atoms that provides its distinctive reactivity in organic synthesis applications . The benzotriazin core structure differs significantly from the benzotriazole system found in HBTU, contributing to differences in reactivity between these coupling reagents.
Physical and Chemical Characteristics
Hdbtu typically appears as a white to light yellow solid at room temperature, making it convenient for storage and handling in laboratory settings . The compound demonstrates good solubility in organic solvents commonly employed in peptide synthesis, such as dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile. This solubility profile facilitates its application in various synthetic protocols.
Synthetic Routes for Production
Laboratory Synthesis Methods
The synthesis of Hdbtu typically involves a controlled reaction between 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-amine and trimethylthiourea in the presence of hexafluorophosphoric acid . This synthetic pathway requires careful regulation of reaction parameters to ensure optimal yield and purity of the final product.
The laboratory synthesis of Hdbtu involves several critical factors that influence the success of the reaction:
-
Temperature control throughout the reaction process
-
Selection of appropriate solvents to facilitate the reaction
-
Precise reagent ratios to maximize yield
-
Careful purification procedures to obtain high-purity product
The reaction typically produces a solid product that requires further purification through recrystallization or other suitable methods to achieve the desired level of purity for application in peptide synthesis.
Industrial Production Considerations
In industrial settings, the production of Hdbtu follows similar synthetic routes but is scaled up significantly to meet commercial demands . The industrial production process incorporates additional considerations:
-
Utilization of larger reaction vessels and increased reagent quantities
-
Implementation of automated systems for precise control of reaction parameters
-
Enhanced safety protocols to manage the risks associated with larger-scale chemical processes
-
Stringent quality control measures to ensure consistent product quality
-
Efficient purification and crystallization processes optimized for industrial scale
These industrial methods ensure the consistent production of high-quality Hdbtu for commercial applications in peptide synthesis and other areas of organic chemistry, providing researchers and manufacturers with reliable access to this valuable coupling reagent.
Mechanism of Action
Functional Role in Peptide Coupling
Hdbtu functions primarily as a coupling reagent in peptide synthesis by activating carboxylic acids to form reactive intermediates that readily react with amino groups . This activation process is crucial for enabling peptide bond formation under mild conditions, which is essential for preserving the structural integrity of sensitive peptide molecules during synthesis.
The general mechanism of Hdbtu-mediated peptide coupling follows a sequence of steps:
-
Initial reaction of Hdbtu with the carboxylic acid component of an amino acid or peptide
-
Formation of a highly reactive O-acyl-tetramethyluronium intermediate
-
Nucleophilic attack by an amine group (from another amino acid or peptide) on this activated carboxylic acid
-
Formation of an amide (peptide) bond with elimination of the coupling agent by-products
This process occurs under relatively mild conditions, typically at room temperature or slightly elevated temperatures, making Hdbtu particularly suitable for the synthesis of sensitive peptide structures.
Chemical Reaction Characteristics
Hdbtu primarily participates in substitution reactions, particularly in the context of peptide synthesis . These reactions involve specific components:
-
Carboxylic acids as electrophilic substrates
-
Amines as nucleophilic reaction partners
-
Formation of amide (peptide) bonds as the primary reaction outcome
The reactions facilitated by Hdbtu typically demonstrate good efficiency and selectivity, with minimal side reactions under optimized conditions. This selectivity contributes to the value of Hdbtu as a coupling reagent in peptide synthesis and related applications in organic chemistry.
Research Applications
Use in Peptide Synthesis Protocols
The primary application of Hdbtu is in solid-phase peptide synthesis (SPPS), where it serves as an efficient coupling reagent for forming peptide bonds between amino acids . Research has demonstrated its effectiveness in this role, particularly when used under optimized conditions with appropriate additives.
In research described in search result , scientists investigated various coupling conditions for synthesizing specific compounds. While this study focused primarily on related coupling reagents such as HBTU rather than specifically on Hdbtu, it provides valuable insights into the performance of this class of coupling reagents. The research revealed that when using HBTU in combination with HOBt (1-Hydroxybenzotriazole), the ratio between desired product and byproduct was approximately 2.3, representing the best result among various conditions tested .
This research highlights the importance of selecting appropriate coupling conditions, including the choice of coupling reagent and additives, to achieve optimal results in peptide synthesis. The findings suggest that similar optimization may enhance the performance of Hdbtu in related applications.
Comparative Analysis with Alternative Coupling Reagents
To understand the unique position of Hdbtu in the field of peptide chemistry, researchers have conducted comparative analyses with other coupling reagents. The following table presents a systematic comparison based on information derived from the research literature:
Coupling Reagent | Structural Characteristics | Optimal Applications | Relative Efficiency | Notable Features |
---|---|---|---|---|
Hdbtu | 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl structure | General peptide synthesis | High | Efficient under mild conditions |
HBTU | Benzotriazole-based structure | Routine peptide synthesis | Good | Widely available, established protocols |
HATU | Advanced benzotriazole derivative | Difficult couplings, sterically hindered amino acids | Very High | Superior coupling efficiency, higher cost |
PyBOP | Phosphonium-based reagent | Couplings requiring extended stability | Moderate | Less sensitive to moisture |
EDCI | Carbodiimide-based coupling agent | Aqueous-compatible reactions | Moderate | Water-soluble byproducts |
This comparative analysis illustrates that each coupling reagent offers specific advantages and is suited to particular synthesis scenarios . The choice of coupling reagent depends on factors such as the specific amino acids involved, reaction conditions, cost considerations, and the desired properties of the final product.
Documented Research Findings
Experimental Performance in Synthesis Applications
Research on coupling reagents similar to Hdbtu has yielded important insights into their performance in peptide synthesis applications. In a study detailed in search result , researchers tested various coupling conditions for synthesizing specific compounds. The research demonstrated that the choice of coupling reagent significantly affected the ratio of desired product to byproduct formation.
The table below summarizes the experimental findings from this research:
Condition | Coupling Reagent and Parameters | Product:Byproduct Ratio | Observation |
---|---|---|---|
1 | HATU (2 eq. based on Fmoc-L-Asu-OH) | N/A | Byproduct formed exclusively |
2 | HATU (1 eq. based on Fmoc-L-Asu-OH) | Lower than condition 5 | Significant byproduct formation |
3 | PyBOP (1 eq. based on Fmoc-L-Asu-OH) | Lower than condition 5 | Improved but suboptimal results |
4 | EDCI (1 eq. based on Fmoc-L-Asu-OH) | Lower than condition 5 | Improved but suboptimal results |
5 | HBTU/HOBt (1 eq. based on Fmoc-L-Asu-OH, 5 eq. based on resin) | 2.3 | Best result among tested conditions |
This experimental data highlights the critical importance of selecting appropriate coupling reagents and optimizing reaction conditions to achieve the desired synthetic outcomes . The findings suggest that similar optimization strategies may enhance the performance of Hdbtu in related applications.
Applications in Medicinal Chemistry Research
Coupling reagents like Hdbtu play an essential role in medicinal chemistry, particularly in the synthesis of bioactive compounds with potential therapeutic applications. In research described in search result , scientists designed and synthesized novel hybrid histone deacetylase inhibitors using solid-phase peptide synthesis techniques.
The compounds created in this study demonstrated significant biological activity:
Compound Type | HDAC1 Inhibition | HDAC3 Inhibition | Selectivity |
---|---|---|---|
Linear tetrapeptides (compounds 13 and 14) | IC₅₀ values in μM range | IC₅₀ values in μM range | Limited selectivity |
Cyclic tetrapeptides (compounds 1 and 11) | IC₅₀ values in μM range | IC₅₀ values in μM range | Limited selectivity |
Heptanediamide-peptide conjugates (compounds 10, 12, 15, 16) | Varying IC₅₀ values | Varying IC₅₀ values | Compound 15 showed 19-fold selectivity for HDAC3 vs. HDAC1 |
These findings demonstrate how coupling reagents facilitate the synthesis of complex bioactive compounds with targeted pharmacological properties . The research highlights the potential of peptide-based compounds in drug development and the crucial role of effective coupling reagents in their synthesis.
Future Research Directions
Emerging Applications in Biotechnology
The continued advancement of peptide-based therapeutics and bioactive compounds suggests an expanding role for coupling reagents like Hdbtu in biotechnology research. Several promising areas of development include:
-
Synthesis of peptide-drug conjugates for targeted drug delivery applications
-
Development of modified peptides with enhanced stability and bioavailability profiles
-
Creation of peptide-based imaging agents for diagnostic applications
-
Production of peptide libraries for drug discovery screening programs
-
Synthesis of peptide-polymer conjugates for biomedical applications
These emerging applications build upon the fundamental role of Hdbtu in facilitating peptide bond formation, extending its utility to new areas of chemical and pharmaceutical research with significant potential impact on medicine and biotechnology.
Technological Advancements in Synthesis Methodologies
Future research may focus on enhancing the performance of Hdbtu through technological advancements in synthesis methodologies and modifications to improve its properties. Potential developments include:
-
Development of more efficient and environmentally friendly synthetic routes
-
Structural modifications to enhance reactivity with challenging amino acid combinations
-
Integration with automated peptide synthesis platforms for improved efficiency
-
Development of polymer-supported versions for specialized applications
-
Exploration of green chemistry approaches to reduce waste and environmental impact
These technological advancements would further expand the utility of Hdbtu in organic synthesis and related fields, potentially leading to more efficient, sustainable, and versatile approaches to peptide synthesis with applications across multiple scientific disciplines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume